REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([NH:12]C(=O)C)=[CH:5][C:4]=1[CH3:16].[OH-].[Na+].O>CO>[CH3:1][O:2][C:3]1[N:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([NH2:12])=[CH:5][C:4]=1[CH3:16] |f:1.2|
|
Name
|
crude product
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(6-methoxy-5-methyl-2-nitro-3-pyridinyl) acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=N1)[N+](=O)[O-])NC(C)=O)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C(=N1)[N+](=O)[O-])N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.79 mmol | |
AMOUNT: MASS | 1.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |